dibromomethane physical and chemical properties
dibromomethane physical and chemical properties
An In-Depth Technical Guide to Dibromomethane: Core Physical and Chemical Properties for the Research Scientist
Introduction
Dibromomethane (CH₂Br₂), also known as methylene bromide, is a dihalogenated methane that serves as a versatile and valuable tool in the modern research and development landscape.[1][2][3] While its natural occurrence is noted in marine algae, its utility in synthetic chemistry is far more prominent.[1][4] For professionals in drug development and organic synthesis, a comprehensive understanding of its physical characteristics and chemical reactivity is not merely academic—it is fundamental to its effective and safe application. This guide provides an in-depth exploration of dibromomethane, moving beyond simple data points to offer insights into its behavior, applications, and handling. It is structured to provide a foundational understanding for researchers leveraging this compound as a solvent, a reagent, or a synthetic intermediate.[5][6]
Molecular and Spectroscopic Profile
The foundation of dibromomethane's utility lies in its simple yet reactive molecular structure. As a methane molecule substituted with two bromine atoms, it possesses a unique electronic and steric profile that dictates its behavior.[1][4]
Key Identifiers:
The structural properties of dibromomethane are visualized below, providing a clear reference for its molecular geometry and key physical data points.
Caption: Molecular identifiers and key physical properties of Dibromomethane.
Physical Properties: A Quantitative Overview
Dibromomethane is a dense, colorless liquid characterized by a sweet, pleasant odor.[1][4][11] Its high density compared to water and its limited aqueous solubility are critical considerations for reaction workups and extraction procedures.[1][10] The physical properties are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | CH₂Br₂ | [1][7][12][13] |
| Molecular Weight | 173.83 g/mol | [1][10][11][13] |
| Appearance | Colorless liquid | [1][2][4][10] |
| Odor | Sweet, pleasant odor | [1][11] |
| Density | 2.477 g/mL at 25°C | [2][4][7][10][12][14] |
| Melting Point | -52.7 °C (-62.9 °F) | [2][3][9][15][16] |
| Boiling Point | 96-98 °C (205-208 °F) | [2][4][7][8][10][12][14][16] |
| Solubility in Water | Approx. 12 g/L at 20°C (Slightly soluble) | [2][7] |
| Solubility in Organic Solvents | Very soluble in ethanol, ether, acetone, chloroform | [2][17] |
| Vapor Pressure | 34.9 mmHg at 20°C | [12][14][18] |
| Vapor Density | 6.05 (Air = 1) | [1][14][18] |
| Refractive Index (n²⁰/D) | 1.541 | [2][4][18] |
| LogP (Octanol/Water Partition Coeff.) | 1.70 | [1] |
Chemical Properties and Reactivity
Dibromomethane's reactivity is primarily dictated by the two bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions. This makes it a valuable C1 building block in organic synthesis.[5]
Stability and Decomposition: Dibromomethane is stable under standard conditions but can decompose when exposed to high temperatures or light, potentially releasing toxic bromine and hydrogen bromide fumes.[10]
Reactivity Profile: As a halogenated aliphatic compound, dibromomethane is moderately reactive.[4][19] Its reactivity generally decreases with a higher degree of halogen substitution.[4][14][19] It is incompatible with certain classes of chemicals, and these interactions can be hazardous.
-
Strong Bases: Can undergo elimination or substitution reactions.[10]
-
Alkali Metals: Reacts violently, particularly with potassium.[4][18]
-
Chemically Active Metals: Incompatible with aluminum and magnesium.[4][18]
The following diagram illustrates the primary reactivity pathways and incompatibilities for dibromomethane, providing a crucial reference for planning synthetic routes and ensuring laboratory safety.
Caption: Experimental workflow for the synthesis of 1,3-benzodioxole.
Step-by-Step Methodology:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, combine catechol (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Rationale: K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic catechoxide. DMF is an excellent solvent for this type of Sₙ2 reaction.
-
-
Initial Heating: Heat the stirred suspension to 80-90 °C.
-
Rationale: This initial heating ensures the reagents are well-mixed and the base is activated before the addition of the electrophile.
-
-
Addition of Dibromomethane: Add dibromomethane (1.1 equivalents) dropwise to the heated mixture over 30 minutes.
-
Rationale: Dropwise addition is crucial to control the reaction rate and any potential exotherm. An excess of the alkylating agent ensures the full conversion of the catechol.
-
-
Reaction: After the addition is complete, increase the temperature to 110-120 °C and maintain it for 2-4 hours.
-
Rationale: The higher temperature provides the necessary activation energy for the second nucleophilic substitution, which is slower than the first, to drive the reaction to completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the catechol spot is no longer visible.
-
Rationale: TLC provides a reliable, real-time check on the consumption of the starting material, preventing unnecessary heating or premature termination of the reaction.
-
-
Workup: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing water and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Rationale: The aqueous workup removes the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent. Extraction isolates the organic product.
-
-
Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography to yield pure 1,3-benzodioxole.
-
Rationale: Purification is essential to remove any unreacted starting materials or byproducts, ensuring the final product meets the required specifications for subsequent use.
-
Safety, Handling, and Storage
Hazards: Dibromomethane is considered a hazardous substance. [3]It is an irritant to the skin and eyes. [1][3]Inhalation of vapors can cause anesthetic effects, nausea, and dizziness, while ingestion may be toxic. [1][3] Handling Protocol:
-
Ventilation: Always handle dibromomethane in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton® or laminate), safety goggles, and a lab coat.
-
Dispensing: Dispense from a sealed container, avoiding splashes. Use a syringe or cannula for transfers when possible.
-
Spills: In case of a small spill, absorb the liquid with a non-combustible absorbent material like sand or earth and place it in a sealed container for disposal. [19] Storage: Store dibromomethane in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizers and alkali metals. [4][18]Keep the container tightly sealed.
Conclusion
Dibromomethane is a cornerstone chemical for synthetic chemists, offering a unique combination of physical properties and chemical reactivity. Its utility as a dense, moderately polar solvent is complemented by its primary role as a C1 electrophile in a variety of synthetic transformations, most notably in forming methylenedioxy acetals and as a precursor for cyclopropanation reagents. A thorough understanding of its properties, reactivity profile, and handling requirements—as detailed in this guide—is paramount for any researcher aiming to exploit its full potential safely and effectively in the laboratory.
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